

In-Depth Technical Guide to DL-Histidine-15N: Safety, Handling, and Experimental Applications

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Compound of Interest

Compound Name: *DL-Histidine-15N*

Cat. No.: *B11929774*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **DL-Histidine-15N**, a stable isotope-labeled amino acid crucial for a variety of research applications. Detailed experimental protocols and an overview of its role in metabolic pathways and signaling are included to support its effective and safe use in the laboratory.

Physicochemical and Toxicological Profile

DL-Histidine-15N is a non-radioactive, stable isotope-labeled form of the amino acid histidine. The incorporation of the nitrogen-15 (^{15}N) isotope allows for its use as a tracer in metabolic research and as a standard in quantitative proteomics and other analytical applications without the hazards associated with radioactive isotopes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of DL-Histidine and its ^{15}N -labeled counterpart.

Property	Value	Reference
Chemical Formula	C ₆ H ₉ ¹⁵ N ₃ O ₂	[4]
Molecular Weight	~158.13 g/mol	[4]
Appearance	White crystalline powder	[5]
Solubility	Soluble in water; slightly soluble in ethanol; insoluble in ether.	[5]
Melting Point	Decomposes at approximately 287 °C	[5]
pKa (imidazole side chain)	~6.0	

Toxicological Data

Toxicological data for **DL-Histidine-15N** is not extensively available, as stable isotope-labeled compounds are generally considered to have similar toxicological profiles to their unlabeled counterparts. The data presented below is for unlabeled L- and DL-histidine.

Metric	Value	Species	Reference
LD ₅₀ (Oral)	> 15,000 mg/kg	Rat, Mouse	[5]
LD ₅₀ (Intraperitoneal)	> 8,000 mg/kg	Rat	[5]
LD ₅₀ (Intravenous)	> 2,000 mg/kg	Mouse	[5]
Carcinogenicity	Not found to be carcinogenic in F344 rats.	Rat	[6]

A study on the toxicity of amino acids in rats determined the lethal dose 50 (LD₅₀) for both L-histidine and D-histidine to be 23 mmol/kg of body weight, with no significant difference observed between the two isomers.[7]

Safety and Handling Guidelines

The primary hazards associated with **DL-Histidine-15N** are related to its physical form as a fine powder, which can be inhaled, and potential contamination if not handled properly. As with any chemical, good laboratory practices should always be followed.

Personal Protective Equipment (PPE) and Engineering Controls

- **Ventilation:** Work in a well-ventilated area. For procedures that may generate dust, a fume hood or a ventilated enclosure is recommended.
- **Eye Protection:** Safety glasses or goggles are mandatory to prevent eye contact with the powder.
- **Hand Protection:** Wear suitable chemical-resistant gloves.
- **Respiratory Protection:** If significant dust is generated, a NIOSH-approved respirator should be used.
- **Body Protection:** A lab coat should be worn to protect street clothing.

Storage and Handling

- **Storage:** Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.^[8] Room temperature storage is generally acceptable.^[9]
- **Handling:** Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

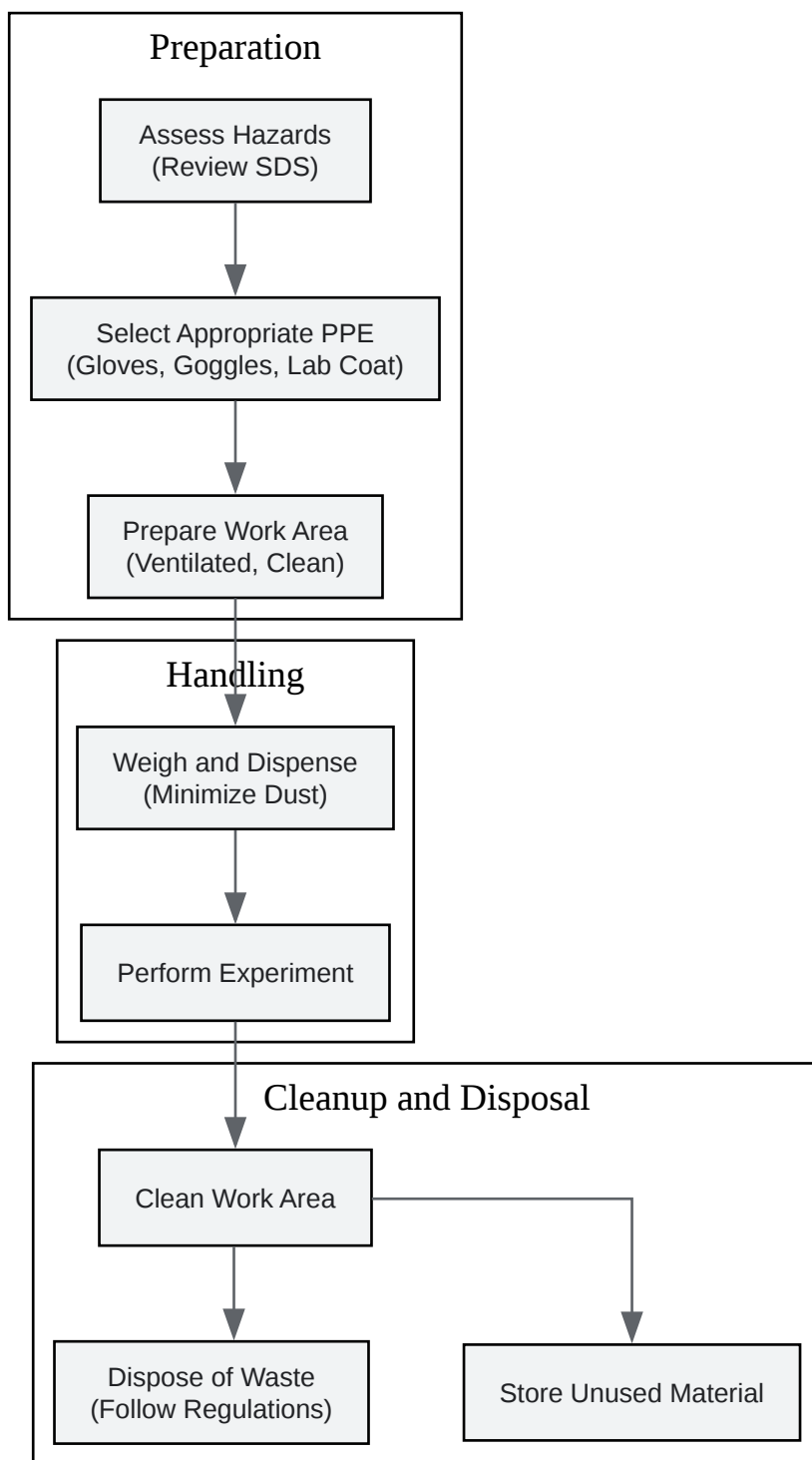
First Aid Measures

- **Inhalation:** Move the affected person to fresh air. If breathing is difficult, seek medical attention.
- **Skin Contact:** Wash the affected area with soap and water.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.



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A logical workflow for the safe handling of **DL-Histidine-15N**.

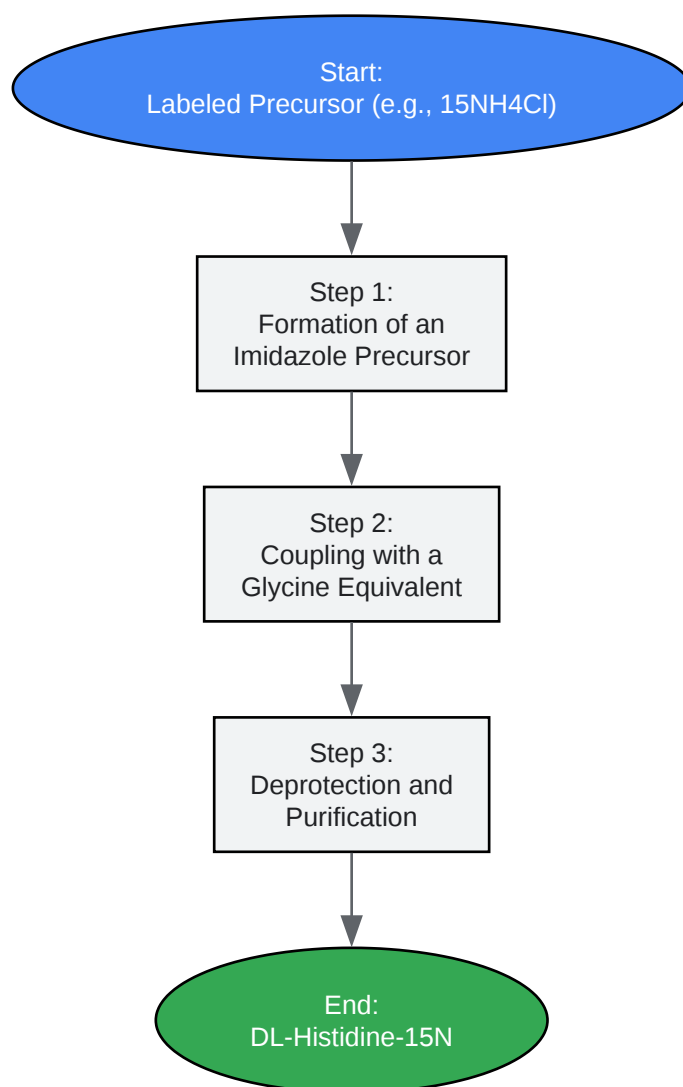
Experimental Protocols

DL-Histidine-15N is a valuable tool in various experimental contexts, primarily in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of DL-Histidine-15N

The synthesis of isotopically labeled amino acids can be complex. One general approach involves the use of a ^{15}N -labeled precursor in a multi-step chemical synthesis. For example, a synthesis route for L-histidine labeled at various positions has been described involving the construction of the imidazole ring from labeled synthons and subsequent coupling to a glycine moiety. A similar strategy can be adapted for the racemic synthesis of **DL-Histidine-15N**. Enzymatic methods, using $^{15}\text{NH}_4\text{Cl}$ as the nitrogen source with a suitable keto-acid precursor and an appropriate amino acid dehydrogenase, can also be employed for stereospecific synthesis.^[10]

A detailed synthetic protocol is beyond the scope of this guide, but a general workflow is presented below.



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A generalized workflow for the chemical synthesis of **DL-Histidine-15N**.

Use in NMR Spectroscopy

¹⁵N-labeled histidine is frequently used in NMR studies to investigate protein structure, dynamics, and interactions. The ¹⁵N nucleus provides a sensitive probe of the local chemical environment.

Sample Preparation Protocol for Protein NMR:

- Expression of ¹⁵N-labeled Protein: Express the protein of interest in a minimal medium (e.g., M9 medium) where the sole nitrogen source is ¹⁵NH₄Cl. This will result in the uniform

incorporation of ^{15}N into all amino acids, including histidine.

- **Purification:** Purify the ^{15}N -labeled protein using standard chromatographic techniques. The final buffer should be NMR-compatible, typically a low salt buffer (e.g., 25 mM phosphate) at a pH below 6.5 to minimize the exchange of amide protons with the solvent.
- **NMR Sample Preparation:** Concentrate the purified protein to the desired concentration (typically 0.5 - 1 mM). Add a deuterated solvent (e.g., 10% D_2O) for the lock signal. A reference compound like DSS may also be added. The final sample volume should be around 400-600 μL .
- **Data Acquisition:** Acquire ^1H - ^{15}N heteronuclear correlation spectra (e.g., HSQC or HMQC) to observe the signals from the amide groups of the protein backbone and the side chains of specific amino acids like histidine.[\[11\]](#)

Use in Mass Spectrometry

DL-Histidine-15N can be used as an internal standard for the accurate quantification of histidine in biological samples using mass spectrometry.

Protocol for Quantitative Analysis of Histidine in Plasma:

- **Sample Preparation:**
 - To a known volume of plasma, add a known amount of **DL-Histidine-15N** as an internal standard.
 - Precipitate the proteins using a suitable solvent (e.g., acetonitrile or methanol).
 - Centrifuge to pellet the precipitated proteins and collect the supernatant.
 - Dry the supernatant under a stream of nitrogen.
 - Reconstitute the sample in a solvent compatible with the LC-MS system.
- **LC-MS/MS Analysis:**
 - Inject the prepared sample into an LC-MS/MS system.

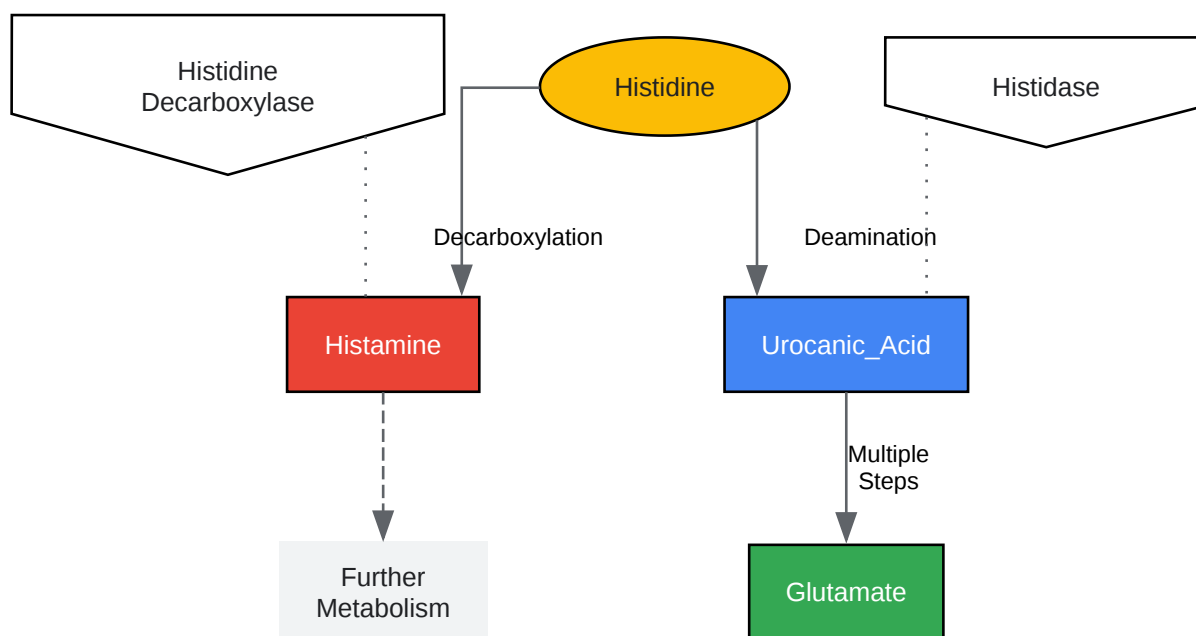
- Separate the analytes using a suitable chromatography column and gradient.
- Detect the unlabeled histidine and the ^{15}N -labeled internal standard using multiple reaction monitoring (MRM) or a similar targeted quantification method.
- Data Analysis:
 - Generate a calibration curve using known concentrations of unlabeled histidine and a fixed concentration of the internal standard.
 - Determine the concentration of histidine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Histidine Metabolism and Signaling

Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in various biological processes.

Histidine Metabolic Pathway

The major metabolic pathways for histidine involve its conversion to other important biomolecules. The primary catabolic pathway in the liver and skin begins with the deamination of histidine by histidase to form urocanic acid. In other tissues, histidine can be decarboxylated to produce histamine, a key signaling molecule.



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Simplified overview of the major metabolic pathways of histidine.

Role in Signaling

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property is crucial for the catalytic function of many enzymes. Histidine residues are also involved in coordinating metal ions in metalloproteins.

Histamine, derived from histidine, is a well-known signaling molecule involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter. Histidine kinases are a class of enzymes that play a role in signal transduction in various organisms by autophosphorylating a histidine residue and subsequently transferring the phosphate group to a response regulator protein.

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